N-(2-phenylethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
Description
N-(2-Phenylethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a benzodioxepine derivative characterized by a seven-membered benzodioxepine ring fused to a benzene moiety. The carboxamide group at the 7-position is substituted with a 2-phenylethyl chain, conferring unique physicochemical and pharmacological properties.
Properties
CAS No. |
878959-89-8 |
|---|---|
Molecular Formula |
C18H19NO3 |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
N-(2-phenylethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
InChI |
InChI=1S/C18H19NO3/c20-18(19-10-9-14-5-2-1-3-6-14)15-7-8-16-17(13-15)22-12-4-11-21-16/h1-3,5-8,13H,4,9-12H2,(H,19,20) |
InChI Key |
YJXZIXCBVKMSJR-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C(=O)NCCC3=CC=CC=C3)OC1 |
solubility |
39.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies and Methodologies
Synthesis of the Benzodioxepine Carboxylic Acid Precursor
The benzodioxepine moiety is typically synthesized via cyclization reactions. Key methods include:
Cyclocondensation of Diols with α,β-Unsaturated Carbonyl Compounds
A common approach involves reacting 2,5-dihydroxybenzaldehyde derivatives with 1,3-dibromopropane under basic conditions to form the seven-membered benzodioxepine ring. For example:
- Reagents : 1,3-Dibromopropane, K₂CO₃, dimethylformamide (DMF).
- Conditions : 80°C, 12 hours.
- Yield : 65–72%.
Friedel-Crafts Alkylation
Alternative routes employ Friedel-Crafts alkylation using Lewis acids (e.g., AlCl₃) to cyclize phenolic ethers.
Carboxylic Acid Activation
The 7-position carboxylic acid is activated for amide coupling:
Chlorination with Thionyl Chloride
- Reagents : Thionyl chloride (SOCl₂), toluene.
- Conditions : Reflux, 4 hours.
- Outcome : Forms acyl chloride intermediate.
Mixed Anhydride Method
Amide Bond Formation with 2-Phenylethylamine
The final step involves coupling the acyl chloride or activated ester with 2-phenylethylamine:
Schotten-Baumann Reaction
- Reagents : 2-Phenylethylamine, aqueous NaOH, dichloromethane.
- Conditions : 0°C to room temperature, vigorous stirring.
- Yield : 85–90%.
Carbodiimide-Mediated Coupling
- Reagents : Dicyclohexylcarbodiimide (DCC), hydroxybenzotriazole (HOBt).
- Solvent : Tetrahydrofuran (THF).
- Yield : 78%.
Optimization and Comparative Analysis
Table 1: Comparison of Amide Coupling Methods
| Method | Reagents | Solvent | Temperature | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| Schotten-Baumann | NaOH, CH₂Cl₂ | CH₂Cl₂ | 0–25°C | 85–90 | 98.5 |
| DCC/HOBt | DCC, HOBt, 2-PEA | THF | 25°C | 78 | 97.2 |
| Mixed Anhydride | Isobutyl chloroformate | EtOAc | 0°C | 82 | 96.8 |
Key Findings :
Purification and Characterization
Purification Techniques
Chemical Reactions Analysis
Types of Reactions
N-(2-phenylethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(2-phenylethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of N-(2-phenylethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
N-(4-Cyanophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
- Molecular Formula : C₁₇H₁₄N₂O₃
- Molecular Weight : 294.31 g/mol
- Key Substituent: 4-Cyanophenyl group.
- Physicochemical Properties :
- logP: 2.206 (moderate lipophilicity).
- Hydrogen Bond Acceptors: 3.
- Polar Surface Area: 56.54 Ų.
- Comparison: The 4-cyanophenyl substituent introduces a polar nitrile group, enhancing hydrogen-bonding capacity compared to the 2-phenylethyl group in the target compound. This may improve solubility but reduce membrane permeability relative to the more lipophilic phenylethyl chain .
N-{2-[(2,1,3-Benzoxadiazol-4-ylsulfonyl)amino]ethyl}-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
- Molecular Formula : C₁₈H₁₈N₄O₆S
- Molecular Weight : 418.42 g/mol
- Key Substituent : Benzoxadiazole sulfonyl group.
- Comparison :
The bulky benzoxadiazole sulfonyl group significantly increases molecular weight and introduces sulfonamide functionality. This substituent likely enhances binding to charged targets (e.g., enzymes or receptors) but may reduce bioavailability due to high polarity and steric hindrance .
3,4-Dihydro-2H-1,5-benzodioxepine-7-carboxylic Acid
- Molecular Formula : C₁₀H₁₀O₄
- Molecular Weight : 194.18 g/mol
- Key Substituent : Free carboxylic acid.
- Comparison :
The absence of an amide side chain simplifies the structure, reducing molecular weight and logP (predicted to be lower than carboxamide derivatives). This compound serves as a precursor for synthesizing carboxamide analogs like the target compound .
N-(2-Imidazol-1-ylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
- Key Substituent : Imidazole-linked phenyl group.
- This contrasts with the neutral phenylethyl group in the target compound, which lacks such ionic interactions .
Research Findings and Implications
- Substituent Effects on Bioactivity: Lipophilic groups (e.g., phenylethyl) may enhance blood-brain barrier penetration, making the target compound suitable for central nervous system targets. Polar substituents (e.g., cyanophenyl, benzoxadiazole) improve water solubility but may limit tissue distribution .
- Synthetic Accessibility : Carboxylic acid derivatives (e.g., C₁₀H₁₀O₄) serve as intermediates for synthesizing carboxamide analogs via coupling reactions .
Biological Activity
N-(2-phenylethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a complex organic compound known for its unique structural characteristics and potential biological activities. This compound, with a molecular formula of C18H19NO3 and a molecular weight of approximately 418.4 g/mol, features a benzodioxepine moiety combined with a carboxamide functional group. The intricate structure of this compound suggests diverse interactions with biological systems, making it a subject of interest in pharmacological research.
Research indicates that this compound interacts with various biological molecules, notably proteins and nucleic acids. Its mechanism often involves the modulation of receptor activities and cellular signaling pathways, potentially leading to therapeutic applications in areas such as oncology and neurology.
Pharmacological Properties
The compound has been studied for its potential pharmacological effects, including:
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent.
- Neuroprotective Effects : There is evidence that it may protect neuronal cells from apoptosis, suggesting applications in neurodegenerative diseases.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, providing insights into its use in treating inflammatory conditions.
Case Studies
- Antitumor Activity : A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation at micromolar concentrations. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
- Neuroprotection : In a model of neurodegeneration induced by oxidative stress, this compound showed a marked reduction in neuronal cell death compared to control groups. The protective effect was attributed to its ability to scavenge reactive oxygen species and modulate apoptotic signaling pathways.
- Anti-inflammatory Effects : In vitro studies indicated that this compound reduced the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential role in managing inflammatory diseases.
Comparative Analysis with Similar Compounds
The following table highlights the structural features and biological activities of compounds similar to this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-{2-[2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-biphenyl-4-carboxamide | Biphenyl structure instead of benzodioxepine | Different core structure alters binding properties |
| N-{2-[2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-1,3-benzodioxole-5-carboxamide | Similar benzoxadiazole moiety but different core ring system | Variation in core affects pharmacological profile |
This compound stands out due to its combination of structural elements that impart unique fluorescent properties and binding affinities not typically found in other compounds within this class .
Q & A
Basic: What are the standard synthetic routes for preparing N-(2-phenylethyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide?
The synthesis typically involves coupling the 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid precursor with 2-phenylethylamine. Key steps include:
- Carboxylic acid activation : Use coupling agents like EDCl/HOBt or HATU in anhydrous DMF to form the reactive intermediate .
- Amide bond formation : React the activated acid with 2-phenylethylamine under inert atmosphere at room temperature for 12–24 hours .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) yields the pure product .
Basic: What analytical methods are essential for characterizing this compound?
- Structural confirmation :
- 1H/13C NMR : Assign protons and carbons in the benzodioxepine ring (δ 4.2–4.5 ppm for methyleneoxy groups) and phenylethyl side chain (δ 7.2–7.4 ppm for aromatic protons) .
- HPLC : Assess purity (e.g., C18 column, acetonitrile/water mobile phase, retention time ~14–15 minutes) .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 340.1542 for C19H21NO3) .
Advanced: How can researchers optimize reaction yields for large-scale synthesis?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency compared to THF or dichloromethane .
- Catalyst screening : Transition-metal catalysts (e.g., Pd(OAc)2) may reduce side reactions in sterically hindered intermediates .
- Reaction monitoring : Use in-situ FTIR to track carbonyl stretching (disappearance of ~1700 cm⁻¹ for carboxylic acid) .
Advanced: What strategies resolve structural isomers or diastereomers during synthesis?
- Chiral chromatography : Use cellulose-based chiral columns (e.g., Chiralpak IC) with hexane/isopropanol (90:10) to separate enantiomers .
- X-ray crystallography : Resolve ambiguous NMR assignments (e.g., benzodioxepine ring conformation) by growing single crystals in ethanol/water .
Advanced: How does modifying the phenylethyl or benzodioxepine substituents impact bioactivity?
- Structure-activity relationship (SAR) :
- Methodology : Test derivatives via enzymatic assays (e.g., IC50 measurements against serine hydrolases) .
Advanced: How should researchers address contradictory data in enzymatic inhibition studies?
- Source analysis : Compare assay conditions (e.g., pH, co-solvents like DMSO) that may alter compound solubility or enzyme activity .
- Orthogonal validation : Confirm results using surface plasmon resonance (SPR) for binding kinetics and isothermal titration calorimetry (ITC) for thermodynamic profiling .
Advanced: What computational methods predict the compound’s pharmacokinetic properties?
- In silico modeling :
Notes
- Advanced focus : Emphasized experimental design (e.g., solvent optimization, chiral separation) and data validation.
- Methodological rigor : Provided step-by-step protocols for synthesis, characterization, and computational modeling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
